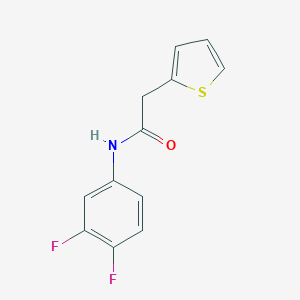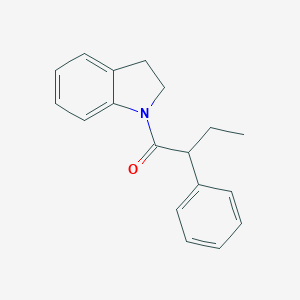![molecular formula C25H23NO2S3 B430384 1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE](/img/structure/B430384.png)
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a quinoline ring, dithiol groups, and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE involves multiple steps, starting with the preparation of the quinoline ring system. The reaction typically involves the condensation of an appropriate aniline derivative with a diketone, followed by cyclization and introduction of the dithiol groups. The final step involves the acetylation of the quinoline ring to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or dithiol groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule, with applications in studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2-[(4Z)-1-ACETYL-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOL-4-YL}ETHAN-1-ONE: shares structural similarities with other quinoline derivatives and dithiol-containing compounds.
1,1,2,3,3,6-hexamethyl-5-indanyl methyl ketone: Another compound with a complex structure and potential bioactivity.
2,2,6-trimethyl-1,3-dioxin-4-one: A compound with similar functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline ring with dithiol groups and an acetyl moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H23NO2S3 |
|---|---|
Poids moléculaire |
465.7g/mol |
Nom IUPAC |
1-[(2Z)-2-(1-acetyl-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene)-5-phenyl-1,3-dithiol-4-yl]ethanone |
InChI |
InChI=1S/C25H23NO2S3/c1-14-11-12-19-18(13-14)20(23(29)25(4,5)26(19)16(3)28)24-30-21(15(2)27)22(31-24)17-9-7-6-8-10-17/h6-13H,1-5H3/b24-20+ |
Clé InChI |
SVHOXNKIZQXFJZ-HIXSDJFHSA-N |
SMILES isomérique |
CC1=CC\2=C(C=C1)N(C(C(=S)/C2=C\3/SC(=C(S3)C(=O)C)C4=CC=CC=C4)(C)C)C(=O)C |
SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)(C)C)C(=O)C |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)C)C4=CC=CC=C4)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


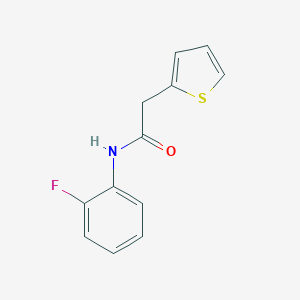
![N-[4-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B430305.png)
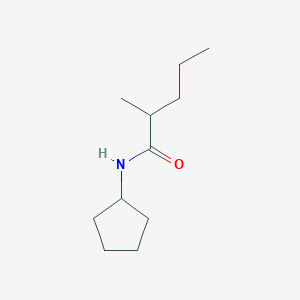
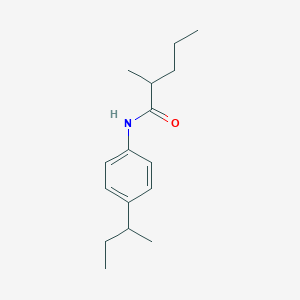
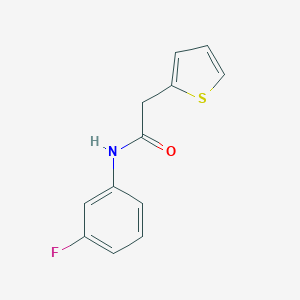
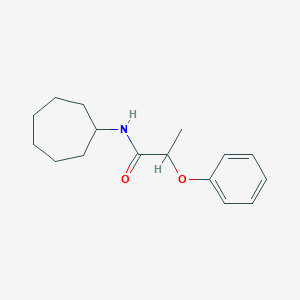
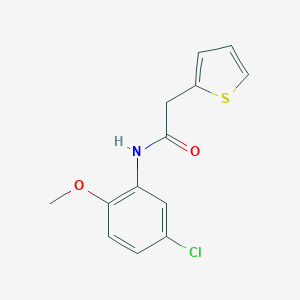
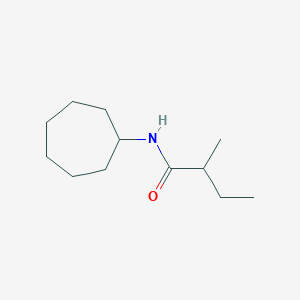
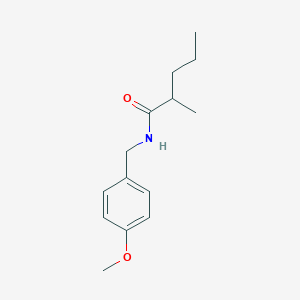
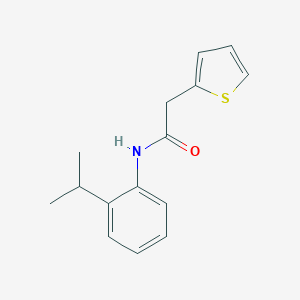
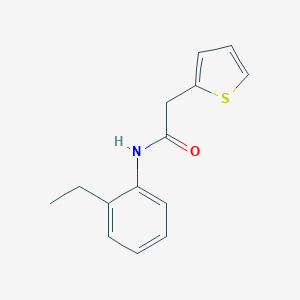
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B430320.png)
